Product packaging for Diboron cobalt(2+) tetraoxide(Cat. No.:CAS No. 38233-75-9)

Diboron cobalt(2+) tetraoxide

Cat. No.: B15177465
CAS No.: 38233-75-9
M. Wt: 144.56 g/mol
InChI Key: YOYNCZSAEFZAQB-UHFFFAOYSA-N
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Description

Contextualization within Transition Metal Borate (B1201080) Systems and Spinel Structures

Transition metal borates are a broad class of compounds that combine transition metals with borate anions, leading to a diverse range of structures and functionalities. aip.orgingentaconnect.com These materials are of considerable interest due to their applications in optical, magnetic, and catalytic fields. aip.org The chemistry of transition metal borate complexes is a rapidly advancing area, with ongoing research into their synthesis and reactivity. bohrium.comacs.orgrsc.org

CoB₂O₄ belongs to the family of oxide spinels, which are a subgroup of minerals and synthetic compounds with the general chemical formula AB₂O₄. researchgate.net The spinel crystal structure consists of a cubic close-packed array of oxide ions, with cations occupying some or all of the available tetrahedral (A) and octahedral (B) interstitial sites. rsc.orgarizona.edu

The distribution of cations between these sites determines whether the spinel is "normal" or "inverse". rsc.org

In a normal spinel , A-site cations are divalent (like Co²⁺) and B-site cations are trivalent. arizona.edu

In an inverse spinel , the A-sites are occupied by trivalent cations, while the B-sites are occupied by a mix of divalent and trivalent cations. rsc.orgarizona.edu

The specific properties of a spinel compound like CoB₂O₄ are heavily influenced by the nature of the B-site cation and the resulting cation distribution. researchgate.net For instance, systematic studies on CoB₂O₄ compounds where the 'B' site is occupied by different transition metals such as Chromium (Cr), Manganese (Mn), and Iron (Fe) reveal significant variations in structural and magnetic properties. researchgate.net While CoCr₂O₄ and CoMn₂O₄ tend to adopt a normal spinel structure, CoFe₂O₄ typically exhibits an inverse spinel structure. researchgate.net The high-pressure polymorph, HP-CoB₂O₄, crystallizes in a monoclinic space group and features a unique structure with layers of edge-sharing BO₄ tetrahedra. researchgate.netznaturforsch.com

Table 1: Crystallographic Data for Cobalt-Based Spinel Oxides

This table presents the lattice parameters for several cobalt-based spinel compounds, illustrating the structural variations dependent on the B-site cation and synthesis conditions.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
CoCr₂O₄ CubicFd-3ma = 8.334 researchgate.net
CoMn₂O₄ TetragonalI4₁/amda = 8.163, c = 9.220 researchgate.net
CoFe₂O₄ CubicFd-3ma = 8.391 researchgate.net
HP-CoB₂O₄ MonoclinicC2/ca = 9.346, b = 5.620, c = 4.433, β = 108.2° researchgate.net

Significance in Contemporary Chemical Science and Materials Engineering Research

The interest in Diboron (B99234) cobalt(2+) tetraoxide and its analogues stems from their potential in a wide array of advanced applications, driven by their fascinating magnetic, catalytic, and electrochemical properties. ontosight.airsc.org

Magnetic Properties: Cobalt-based spinels are renowned for their complex magnetic behaviors. researchgate.net Cobalt itself is a ferromagnetic material. youtube.comyoutube.com In compounds like CoB₂O₄, the magnetic interactions between the cobalt ions and the B-site cations lead to phenomena such as ferrimagnetism and canted spin structures. researchgate.net For example, CoCr₂O₄ is a known multiferroic, exhibiting both magnetic ordering and ferroelectricity. researchgate.net The magnetic properties of these materials are highly tunable by altering the B-site cation, which affects the magnetic exchange interactions. researchgate.net

Catalysis: Cobalt borates have emerged as promising catalysts. A cobalt-borate nanowire array grown on a titanium mesh has been shown to be a high-performance and stable electrocatalyst for the oxygen evolution reaction (OER) in near-neutral media, a critical process for water splitting and renewable energy technologies. rsc.org The catalytic activity is attributed to the unique electronic structure and high surface area of the nanostructured material. rsc.org This opens avenues for designing efficient and cost-effective catalysts for clean energy applications. rsc.org

Energy Storage: Spinel cobalt oxides are extensively studied as electrode materials for energy storage devices like supercapacitors. rsc.org The spinel structure provides a robust framework for electrochemical reactions. Research on CoB₂O₄ (where B = Co, i.e., Co₃O₄) synthesized via a hydrothermal method has demonstrated high specific capacity, making it a viable candidate for next-generation energy storage systems. rsc.org The performance is linked to its phase purity, morphology, and high surface area. rsc.org

High-Pressure Research: The synthesis of high-pressure phases of cobalt borate, such as HP-CoB₂O₄, expands the landscape of borate chemistry. researchgate.netznaturforsch.com These high-pressure polymorphs can exhibit novel crystal structures and properties not found in their ambient-pressure counterparts. researchgate.net The study of these materials provides fundamental insights into structure-property relationships under extreme conditions. ingentaconnect.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2CoO4 B15177465 Diboron cobalt(2+) tetraoxide CAS No. 38233-75-9

Properties

CAS No.

38233-75-9

Molecular Formula

B2CoO4

Molecular Weight

144.56 g/mol

IUPAC Name

cobalt(2+);oxido(oxo)borane

InChI

InChI=1S/2BO2.Co/c2*2-1-3;/q2*-1;+2

InChI Key

YOYNCZSAEFZAQB-UHFFFAOYSA-N

Canonical SMILES

B(=O)[O-].B(=O)[O-].[Co+2]

Origin of Product

United States

Synthetic Methodologies for Diboron Cobalt 2+ Tetraoxide Systems

High-Pressure/High-Temperature Synthesis Routes for HP-CoB₂O₄

High-pressure/high-temperature (HP/HT) synthesis is a powerful technique for producing novel materials with unique crystal structures and properties that are inaccessible under ambient conditions. arxiv.org This method is particularly crucial for the synthesis of the high-pressure phase of diboron (B99234) cobalt(2+) tetraoxide, denoted as HP-CoB₂O₄.

Experimental Protocols and Conditions

The synthesis of HP-CoB₂O₄ is typically conducted in large-volume high-pressure apparatuses, such as a multianvil press. researchgate.netmpg.de This equipment allows for the simultaneous application of extreme pressures and temperatures to the precursor materials. mpg.de

A documented successful synthesis of HP-CoB₂O₄ involved subjecting the precursors to a pressure of 6.5 GPa and a temperature of 950 °C. researchgate.net In a typical procedure, the precursor mixture is loaded into a crucible, often made of a material like boron nitride (BN) to prevent reaction with the sample. arxiv.org This crucible is then placed within a pressure-transmitting medium and compressed by multiple anvils. The sample is heated to the target temperature while under pressure. arxiv.orgnih.gov The reaction is held at these conditions for a specific duration to ensure complete reaction and crystallization before being cooled and decompressed. nih.gov

Table 1: Experimental Conditions for HP-CoB₂O₄ Synthesis

Parameter Value Reference
Pressure 6.5 GPa researchgate.net
Temperature 950 °C researchgate.net

Precursor Selection and Stoichiometric Considerations

The selection of appropriate precursor materials and their precise stoichiometric ratio is critical for the successful synthesis of phase-pure HP-CoB₂O₄. The common precursors for this synthesis are cobalt(II,III) oxide (Co₃O₄) and boron trioxide (B₂O₃). researchgate.net

These precursors are intimately mixed in a stoichiometric ratio that corresponds to the final CoB₂O₄ product. The balanced chemical equation for the reaction is:

Co₃O₄ + 3B₂O₃ → 3CoB₂O₄ + ½O₂

To ensure a homogenous reaction, the precursor powders are thoroughly ground together before being loaded into the synthesis capsule. arxiv.org The stoichiometry must be carefully controlled to avoid the formation of secondary phases.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods represent a versatile and cost-effective route for the synthesis of various crystalline oxides, including cobalt borates and related spinel structures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. rsc.orgresearchgate.net

Mild Hydrothermal Synthesis of Cobalt Borates

Mild hydrothermal synthesis is an effective method for producing various hydrated borates and cobalt oxides at relatively moderate temperatures. researchgate.netnih.gov For instance, cobalt oxide (Co₃O₄) nanoparticles have been synthesized hydrothermally at 180 °C for 6 hours using cobalt(II) chloride as a precursor in the presence of potassium hydroxide (B78521) and a surfactant. researchgate.net Similarly, cobalt ferrite (B1171679) nanoparticles have been prepared at 180 °C and a pH of 9.6. rsc.org

The synthesis of cobalt borates via this route involves the reaction of a soluble cobalt salt with a boron source in an aqueous solution. The morphology and size of the resulting particles can be controlled by adjusting parameters such as reaction temperature, time, pH, and the use of surfactants or chelating agents like citric acid or polyvinyl pyrrolidone (PVP). rsc.orgduke.edu For example, in the synthesis of Co₃O₄ particles, the particle size and shape were tuned by varying the molar ratio of PVP to the cobalt precursor. duke.edu

Table 2: Parameters in Mild Hydrothermal Synthesis of Cobalt-Based Oxides

Parameter Typical Range/Conditions Effect Reference(s)
Temperature 120–180 °C Influences crystallinity and particle size rsc.orgresearchgate.net
Time 0.5–8 hours Affects reaction completion and crystal growth rsc.orgresearchgate.net
pH 8–9.6 Controls precipitation and particle morphology rsc.org
Precursors Cobalt nitrate (B79036), cobalt chloride Source of cobalt ions rsc.orgresearchgate.netresearchgate.net

Supercritical Hydrothermal Techniques for Spinel-Type Oxide Synthesis

Supercritical hydrothermal synthesis utilizes water above its critical point (374 °C, 22.1 MPa) as a reaction medium. This technique has been employed for the rapid synthesis of spinel-type oxide nanoparticles, such as nonstoichiometric cobalt gallate (Co-Ga NPs), without the need for subsequent high-temperature calcination. acs.org

In a typical process, precursor solutions are heated to supercritical temperatures (e.g., 400 °C) for a very short duration, often just a few minutes. acs.org This method allows for the production of highly crystalline nanoparticles. acs.orgresearchgate.net For the synthesis of spinel-type cobalt gallate, controlling the pH of the precursor solution was found to be a key factor in managing the Co/Ga molar ratio in the final product. acs.org While not specifically demonstrated for CoB₂O₄, the principles of supercritical hydrothermal synthesis are applicable to the formation of complex metal oxides with a spinel structure. rsc.orgacs.orgresearchgate.net

Chemical Precipitation and Template-Assisted Methods

Chemical precipitation is a straightforward and widely used method for synthesizing inorganic materials from solution. researchgate.net This can be combined with templating techniques to achieve control over the morphology and create porous or nanostructured materials. nih.gov

Chemical precipitation involves mixing solutions of precursors to induce the formation of an insoluble product. For cobalt borates, this would typically involve reacting a soluble cobalt salt with a soluble borate (B1201080) source. The precipitation is often controlled by adjusting the pH and temperature. researchgate.netgoogle.com Various precipitating agents, including hydroxides (NaOH), carbonates (Na₂CO₃), and oxalates, have been used to precipitate cobalt from solutions. researchgate.netresearchgate.net For instance, cobalt hydroxide precipitation can begin at a pH of around 6.9. researchgate.net A simple chemical reduction method using sodium borohydride (B1222165) (NaBH₄) as both a boron source and a reducing agent has been used to prepare bimetallic cobalt borates. csic.es A facile precipitation method using Co(Ac)₂ and NaBH₄ followed by calcination has also been reported for producing Co-B oxide nanostructures. nih.gov

Template-assisted methods utilize a pre-formed structure (a template) to direct the formation of the desired material. This can involve using hard templates, like polystyrene spheres, or soft templates, such as block copolymers. nih.govcapes.gov.br In one example, cobalt particles were formed in the spaces of a polystyrene colloidal template by the borohydride reduction of a cobalt salt. capes.gov.brresearchgate.net Subsequent removal of the template by annealing or etching resulted in an array of cobalt nanobowls. capes.gov.brresearchgate.net Similarly, mesoporous amorphous cobalt boron alloys have been synthesized using block copolymer micelles as soft templates and dual reducing agents to control the reaction. nih.gov

Co-precipitation and Related Wet Chemical Routes

Wet chemical synthesis represents a foundational approach to producing cobalt borate and other metal oxide nanoparticles. rsc.org These methods, valued for their ability to control particle size, shape, and surface structures, involve reactions in a liquid phase. rsc.orgresearchgate.net Co-precipitation is a common wet chemical technique used for synthesizing ferrites like cobalt ferrite, a related magnetic material. jetir.org This process involves the simultaneous precipitation of a soluble cobalt salt and a borate source from a solution. jetir.org Key parameters that influence the final product include the pH of the reaction mixture and the temperature. jetir.org For instance, in the synthesis of cobalt ferrite, cobalt nitrate and ferric nitrate are mixed in an aqueous solution, and a precipitating agent like sodium hydroxide is added to control the pH, followed by heating. jetir.org

Another wet chemical approach involves the reduction of a cobalt salt in the presence of a boron source. For example, the reduction of cobalt(II) chloride with an alkali metal tetrahydroborate is a common method for preparing cobalt borides. mdpi.com The synthesis of bimetallic Au-Pt alloyed nanochains supported on reduced graphene oxide has been demonstrated using a one-pot wet-chemical co-reduction method, highlighting the versatility of these techniques. science.gov

Template Synthesis Strategies for Cobalt Borate Compounds

Template synthesis offers a powerful strategy for controlling the structure and morphology of cobalt borate compounds. This approach utilizes a pre-existing template to direct the formation of the desired material. For example, a new anhydrous borate, Na₂Co₂B₁₂O₂₁, was synthesized using flux methods, where the structure was "templated" by Na+ ions, resulting in a tunnel network. acs.org This demonstrates how ionic species can direct the crystallographic structure of the resulting cobalt borate.

Soft templates, such as block copolymer micelles, are also employed. Mesoporous amorphous cobalt boron (a-CoBx) alloy colloidal particles have been synthesized using a soft template-directed assembly approach. nih.govrsc.org In this method, the micelles act as pore-directing agents around which the cobalt and boron species deposit. nih.gov The use of dual reducing agents, such as dimethylamine (B145610) borane (B79455) and sodium borohydride, allows for precise control over the reduction process and facilitates the incorporation of boron into the metal structure. nih.govrsc.org

The following table summarizes the key aspects of template synthesis for cobalt borate compounds:

Template TypeExampleResulting StructureKey Features
Ionic Na+ ionsNa₂Co₂B₁₂O₂₁Tunnel network
Soft Template Block copolymer micellesMesoporous a-CoBxHigh surface area, amorphous alloy

Nanostructure Fabrication of Diboron Cobalt(2+) Tetraoxide

The fabrication of nanostructured cobalt borate has garnered significant attention due to the enhanced properties these materials exhibit, particularly in electrochemical applications.

Design and Synthesis of Hollow Nanostructures for Electrochemical Applications

Hollow nanostructures of cobalt-based compounds are of great interest due to their low density and high loading capacity, which can enhance their intrinsic electrocatalytic activity. mdpi.comnih.gov One method for synthesizing hollow nanoparticles involves using a Ga-based liquid alloy as a reactive template. mdpi.comnih.gov In this process, the liquid alloy facilitates the large-scale production of nanoparticles, and active species within the alloy act as a sacrificial source to reduce Co²⁺ ions, forming Co-based compounds. nih.gov This can result in well-structured core-shell nanospheres that can be further processed to create hollow nanoparticles. nih.gov For instance, hollow CoSe₂ nanoparticles synthesized via this method have shown promising oxygen evolution reaction (OER) activity. mdpi.comnih.gov

Another approach to creating hollow structures is through the nanoscale Kirkendall effect. rsc.orgsigmaaldrich.com This process involves the diffusion of atoms through a material, leading to the formation of voids and eventually a hollow structure. unist.ac.kr For example, cobalt oxide-NaCl composite powders prepared by spray pyrolysis can be transformed into Co₃O₄ hollow nanopowders. rsc.orgsigmaaldrich.com These hollow structures have demonstrated improved lithium-ion storage properties compared to their solid counterparts. rsc.org

Formation of Nanowire Arrays

Cobalt-borate nanowire arrays are effective catalysts for the oxygen evolution reaction (OER), particularly in near-neutral media. researchgate.netrsc.org A common fabrication method involves the topotactic conversion of a precursor material. For example, a CoSe₂ nanowire array can be converted into a cobalt-borate nanowire array on a Ti mesh (Co-Bi NA/Ti). researchgate.netrsc.org This three-dimensional electrode exhibits high catalytic activity and stability. researchgate.netrsc.org

Another strategy involves the oxidative polarization of a precursor nanoarray. A nickel-substituted cobalt-borate nanowire array (Ni-Co-Bi/CC) has been developed on carbon cloth by polarizing a NiCo₂S₄ nanoarray in a potassium borate solution. nih.gov This bimetallic catalyst shows superior activity and durability for water oxidation at near-neutral pH. nih.gov

The table below details the performance of different cobalt-borate nanowire arrays as OER catalysts:

CatalystSubstrateOverpotential at 10 mA cm⁻²pH
Co-Bi NA/Ti Ti mesh420 mV9.2
Ni-Co-Bi/CC Carbon cloth388 mV9.2

Colloidal and Solution-Based Approaches for Nanomaterial Synthesis

Colloidal and solution-based methods offer versatile routes to synthesize cobalt-based nanomaterials with controlled size and shape. bohrium.comnih.gov One common technique is the reduction of a cobalt salt in an aqueous solution. researchgate.net For instance, stable cobalt nanoparticles can be synthesized using a Co²⁺-NaBH₄ redox system, often with stabilizers like organic solvents or surfactants. researchgate.net

The thermal decomposition of organometallic precursors is another widely used method. tandfonline.com For example, the rapid pyrolysis of cobalt carbonyl in an inert atmosphere can produce monodispersed, stabilized ε-cobalt nanocrystals with sizes ranging from 3 to 17 nm. bohrium.com The size and shape of these nanocrystals can be controlled by adjusting the surfactant composition and concentration, as well as the reaction temperature. bohrium.com

Biosynthesis has also emerged as an eco-friendly approach for producing cobalt nanoparticles. nih.gov This method utilizes plant extracts as reducing and capping agents. For example, cobalt nitrate can be reduced using a plant extract solution to form nanoparticles. nih.gov

Crystallographic and Microstructural Investigations of Diboron Cobalt 2+ Tetraoxide

Crystal Structure Determination of HP-CoB₂O₄

The synthesis of the high-pressure cobalt borate (B1201080), HP-CoB₂O₄, is achieved under demanding conditions of 6.5 GPa and 950 °C. researchgate.net This process yields a material with a distinct crystal structure, which has been meticulously determined through single-crystal X-ray diffraction techniques. researchgate.net

Analysis of Space Group and Lattice Parameters

HP-CoB₂O₄ crystallizes in the monoclinic space group C2/c. researchgate.net Detailed analysis of its powder and single-crystal diffraction data has provided precise lattice parameters. These parameters define the unit cell of the crystal, which is the fundamental repeating unit of the structure.

Table 1: Crystallographic Data for HP-CoB₂O₄

Parameter Single-Crystal Data Powder Data
Formula HP-CoB₂O₄ HP-CoB₂O₄
Molar Mass ( g/mol ) 144.55 144.55
Space Group C2/c C2/c
a (pm) 934.6(2) 934.8(2)
b (pm) 562.0(2) 561.73(8)
c (pm) 443.3(1) 443.44(5)
**β (°) ** 108.2(1) -
Volume (nm³) 0.2212(1) 0.2212(1)
Z 4 4
Calculated Density (g/cm³) 4.34 -

Data sourced from Stephanie C. Neumair, et al. researchgate.net

Elucidation of Boron-Oxygen and Cobalt-Oxygen Coordination Environments

The crystal structure of HP-CoB₂O₄ is characterized by distinct coordination environments for its constituent atoms. The boron atoms are tetrahedrally coordinated to four oxygen atoms, forming BO₄ tetrahedra. researchgate.net These tetrahedra share edges, creating layers within the crystal lattice. researchgate.net

Isotypical Relationships with Analogous Borates

A significant finding from the crystallographic analysis is that HP-CoB₂O₄ is isotypical with other high-pressure borates, namely HP-NiB₂O₄ and β-FeB₂O₄. researchgate.net This means they share the same crystal structure type. researchgate.net The discovery of HP-CoB₂O₄ marks the third known example of a borate where every BO₄ tetrahedron shares a common edge with a second one, highlighting a unique structural motif among this class of compounds. researchgate.net

Microstructural Analysis and Morphological Characterization

While detailed microstructural data for the high-pressure form of Diboron (B99234) cobalt(2+) tetraoxide (HP-CoB₂O₄) is not extensively available in the reviewed literature, studies on other forms of cobalt borates provide insights into their morphology and surface characteristics.

Electron Microscopy Studies (SEM, TEM) of Nanomaterial Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and size of nanomaterials. For spinel structured cobalt borates synthesized via hydrothermal methods, Field Emission Scanning Electron Microscopy (FESEM) has been employed to confirm their morphology. rsc.org The morphology of nanomaterials is a critical factor that can influence their properties and performance in various applications. rsc.orgresearchgate.netresearchgate.netfigshare.com FESEM analysis of related cobalt-based nanomaterials has revealed diverse morphologies, including nanoparticles and hierarchical structures. rsc.org

Porosity and Surface Area Analysis via Brunauer-Emmett-Teller (BET) Method

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area and porosity of materials, which are crucial parameters for applications such as catalysis and energy storage. micromeritics.comlibretexts.orgiitk.ac.in For some spinel structured cobalt borates, BET analysis has been utilized to measure their surface area and pore radius. rsc.org This analysis provides quantitative data on the material's surface accessibility and pore structure.

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
Diboron cobalt(2+) tetraoxide CoB₂O₄
High-Pressure this compound HP-CoB₂O₄
High-Pressure Nickel Borate HP-NiB₂O₄
Beta-Iron Borate β-FeB₂O₄
Cobalt(II,III) oxide Co₃O₄

Electronic Structure and Advanced Spectroscopic Characterization of Diboron Cobalt 2+ Tetraoxide

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com In the study of diboron (B99234) cobalt(2+) tetraoxide and related cobalt borate (B1201080) compounds, XPS is crucial for elucidating the surface chemistry and, most importantly, for identifying the oxidation states of cobalt and boron.

The analysis of the cobalt oxidation state is primarily accomplished by examining the Co 2p core level spectrum. This spectrum typically displays two main peaks, the Co 2p₃/₂ and Co 2p₁/₂, which arise from spin-orbit splitting. researchgate.netthermofisher.com The binding energies of these peaks, along with the presence and characteristics of associated satellite peaks, serve as fingerprints for different cobalt oxidation states. thermofisher.comcolab.ws For instance, Co(II) species are characterized by strong shake-up satellite features at higher binding energies relative to the main peaks, whereas these satellites are typically absent or weak for Co(III). thermofisher.comrsc.org In mixed-valence compounds like Co₃O₄, which contains both Co(II) and Co(III), the Co 2p spectrum will show features characteristic of both states. thermofisher.comxpsfitting.com

In materials containing cobalt borate, the Co 2p₃/₂ peak can be deconvoluted into components representing different chemical environments. For example, peaks around 780.7-781.0 eV are often attributed to Co²⁺, while peaks near 779.8-780.1 eV are assigned to Co³⁺. researchgate.netnih.gov The presence of strong satellite peaks is a clear indicator of the high-spin Co²⁺ state. rsc.orgnih.gov The general principle is that a higher positive oxidation state leads to a higher binding energy for the core electrons due to reduced shielding of the nuclear charge. youtube.com

The B 1s spectrum is also analyzed to understand the chemical environment of boron. In the context of cobalt borates, a single peak corresponding to B-oxo bonds is typically observed, which can be indicative of B₂O₃-like structures on the surface after certain treatments. nih.gov XPS analysis can thus confirm the elemental composition and the surface oxidation states, which are critical for understanding the material's catalytic or electrochemical properties. thermofisher.comnih.gov However, it is important to note that ion sputtering, a technique sometimes used for cleaning sample surfaces or for depth profiling, can reduce cobalt oxides, altering the surface chemistry. thermofisher.com

ComponentSpeciesBinding Energy (eV)Key Features
Co 2p₃/₂ Co metal~778.0Asymmetric peak shape
Co³⁺~779.8 - 780.1Main peak for Co(III) species
Co²⁺~780.7 - 781.0Main peak for Co(II) species
Co²⁺ Satellite~786.0Strong shake-up satellite, characteristic of high-spin Co(II)
B 1s B-oxo~192.0Indicates boron-oxygen bonding

Note: Binding energies are approximate and can shift depending on the specific chemical environment and instrument calibration. The table is based on typical values reported in the literature. researchgate.netthermofisher.comrsc.orgnih.gov

X-ray Absorption Fine Structure (XAFS) and X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. wikipedia.orgspringernature.com It is element-selective and can be applied to crystalline, amorphous, and liquid systems, making it highly versatile. springernature.comnist.gov The technique involves tuning a high-intensity, monochromatic X-ray beam from a synchrotron source through an absorption edge (e.g., K-edge, L-edge) of the element of interest and measuring the modulation of the X-ray absorption coefficient. nist.govxrayabsorption.org The resulting spectrum is known as the X-ray Absorption Fine Structure (XAFS) and is typically divided into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine-Structure (EXAFS). xrayabsorption.orgwikipedia.org

The XANES region, which comprises the first ~50 eV of the spectrum including the absorption edge, provides detailed information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. nist.govnih.gov The shape and position of the absorption edge are sensitive to the formal oxidation state and the local symmetry. For cobalt compounds, the Co K-edge XANES spectra are used to determine the average oxidation state of cobalt. researchgate.netresearchgate.net

The EXAFS region extends for several hundred eV beyond the XANES region. xrayabsorption.org The oscillations in this part of the spectrum result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. nih.gov Analysis of the EXAFS data can yield precise information about the local atomic environment, including the number of neighboring atoms (coordination number), their distance from the absorbing atom (bond length), and the degree of local disorder. xrayabsorption.orgresearchgate.net For cobalt borates, EXAFS studies at the Co K-edge can determine the Co-O bond lengths and coordination numbers, providing a detailed picture of the local structure around the cobalt ions. researchgate.netresearchgate.net

Together, XANES and EXAFS provide a comprehensive understanding of the local atomic and electronic structure that is often not accessible through long-range order probes like X-ray diffraction, especially for disordered or nanostructured materials. nist.gov

Other Advanced Spectroscopic and Characterization Techniques in Research Contexts

In addition to XPS and XAFS, a suite of other spectroscopic and characterization techniques is employed to investigate the specific properties of diboron cobalt(2+) tetraoxide and related materials.

UV-Vis and Optical Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy and Optical Absorption Spectroscopy are used to study the electronic transitions and optical properties of materials. In cobalt-containing compounds, these techniques are particularly sensitive to the d-d electronic transitions of the Co²⁺ ions. researchgate.net The position, shape, and intensity of the absorption bands provide information about the oxidation state and coordination environment (e.g., octahedral or tetrahedral) of the cobalt ions. researchgate.netdocbrown.info For instance, Co²⁺ ions in different coordination geometries exhibit distinct absorption spectra. researchgate.net The optical absorption spectrum of Co₂B₂O₅ shows absorptions attributed to d-d transitions in Co²⁺ ions in the 250–650 nm range. researchgate.net Furthermore, these measurements allow for the determination of the material's optical absorption edge and the calculation of its optical band gap. researchgate.netresearchgate.net For Co₂B₂O₅, the optical absorption edge has been reported at 299 nm, corresponding to a band gap of 4.15 eV. researchgate.net

Superconducting Quantum Interference Device (SQUID) and Vibrating Sample Magnetometer (VSM): SQUID and VSM are highly sensitive magnetometers used to characterize the magnetic properties of materials. physlab.orgiu.edu These techniques measure the magnetic moment of a sample as a function of temperature and applied magnetic field. Research on Co₂B₂O₅ has utilized these methods to determine its magnetic behavior. researchgate.net Studies have shown that Co₂B₂O₅ exhibits antiferromagnetic behavior with a Néel temperature (Tₙ) of approximately 45 K. researchgate.net The Weiss temperature was determined to be +7.7 K, and the effective magnetic moment of cobalt was calculated to be 4.96 μB, confirming that the cobalt ions are divalent (Co²⁺) and in a high-spin state. researchgate.net VSM measurements on similar cobalt-based materials are used to obtain magnetic hysteresis loops, from which key magnetic parameters like coercivity, remanent magnetization, and saturation magnetization can be determined. nih.govresearchgate.net These properties are crucial for applications in data storage and spintronics. nih.gov

TechniqueProperty InvestigatedFinding for Cobalt Borates (Co₂B₂O₅)
UV-Vis/Optical Absorption Electronic transitions, Optical band gapd-d transitions observed; Optical band gap of 4.15 eV researchgate.net
VSM/SQUID Magnetic ordering, Magnetic momentAntiferromagnetic below Tₙ ≈ 45 K; Co²⁺ in a high-spin state researchgate.net

Catalytic Research Applications of Diboron Cobalt 2+ Tetraoxide

Selective Catalytic Oxidation Reactions

Extensive literature searches were conducted to identify research on the application of Diboron (B99234) cobalt(2+) tetraoxide or related cobalt borate (B1201080) materials in the selective catalytic oxidation of ammonia (B1221849) (NH3-SCO). These searches included investigations into the effects of B-site element tuning and the role of surface acidity and oxygen vacancies in this specific reaction.

Ammonia Selective Catalytic Oxidation (NH3-SCO)

Based on the available scientific literature, there is no specific research detailing the use of Diboron cobalt(2+) tetraoxide for the selective catalytic oxidation of ammonia.

Investigation of B-site Element Tuning and its Influence on Redox Properties and Catalytic Performance

No research data was found concerning the investigation of B-site element tuning in this compound for NH3-SCO and its influence on redox properties and catalytic performance.

Role of Surface Acidity and Oxygen Vacancies in Reaction Mechanisms

While the roles of surface acidity and oxygen vacancies are crucial in many catalytic systems, no studies were identified that specifically investigate these properties for this compound in the context of ammonia selective catalytic oxidation.

Oxygen Evolution Reaction (OER) Electrocatalysis

In contrast to the lack of data for ammonia oxidation, cobalt-borate materials, particularly in the form of nanowire arrays, have demonstrated significant promise as electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. These materials are often generated in-situ from various cobalt precursors in a borate-containing electrolyte.

Performance Evaluation of Cobalt-Borate Nanowire Arrays as Electrodes

Cobalt-borate (Co-Bi) nanowire arrays grown on conductive substrates like titanium mesh (Ti) or carbon cloth (CC) have been developed as efficient three-dimensional electrodes for water oxidation, especially under benign (near-neutral pH) conditions. chemicalbook.comacs.org These electrodes exhibit high activity and durability.

A key metric for OER catalysts is the overpotential required to achieve a current density of 10 mA cm⁻², which is a benchmark for solar fuel synthesis. Cobalt-borate nanowire arrays on a Ti mesh (Co-Bi NA/Ti) require an overpotential of 420 mV to reach this current density in a 0.1 M potassium borate solution (pH 9.2). chemicalbook.comresearchgate.netrsc.orgdntb.gov.ua Similarly, when supported on carbon cloth (Co-Bi NA/CC), an overpotential of 411 mV is needed. acs.org These electrodes also show good long-term stability, with consistent performance observed for over 20 hours. acs.org

The introduction of other metals, such as nickel, into the cobalt-borate structure can further enhance catalytic activity. A nickel-substituted cobalt-borate nanowire array on carbon cloth (Ni-Co-Bi/CC) demonstrated a reduced overpotential of 388 mV to drive 10 mA cm⁻², which is 34 mV less than its unsubstituted counterpart. nih.gov This bimetallic catalyst also showed remarkable stability, maintaining its activity for over 80,000 seconds. nih.gov The turnover frequency (TOF), a measure of the intrinsic activity of the catalytic sites, has been reported to be as high as 0.59 s⁻¹ at an overpotential of 600 mV for Co-Bi NA/Ti. chemicalbook.comrsc.org

OER Performance of Cobalt-Borate Based Electrocatalysts

Catalyst Substrate Electrolyte Overpotential @ 10 mA cm⁻² (mV) Stability Reference
Co-Bi NA Ti mesh 0.1 M K-Bi (pH 9.2) 420 Good chemicalbook.comresearchgate.netrsc.org
Co-Bi NA Carbon Cloth Not Specified 411 > 20 hours acs.org
Ni-Co-Bi NA Carbon Cloth 0.1 M K-Bi (pH 9.2) 388 > 80,000 seconds nih.gov

Mechanistic Insights into Water Oxidation Processes

The mechanism of water oxidation on cobalt-borate catalysts involves the participation of cobalt species in multiple oxidation states. The process is generally understood to proceed through a series of proton-coupled electron transfer steps. The nanowire array structure is beneficial as it provides a high surface area with numerous active sites and facilitates the diffusion of electrolyte and the release of evolved oxygen gas. rsc.org

Fundamental Mechanistic Studies in Heterogeneous Catalysis

Fundamental mechanistic studies are crucial for understanding the underlying principles of how this compound functions as a heterogeneous catalyst. These investigations provide insights into reaction pathways, the nature of active sites, and the dynamics of surface reactions, which are essential for the rational design of more efficient and robust catalysts.

Transient Kinetic Studies of Surface Reactions

Currently, there is a notable absence of published research specifically detailing transient kinetic studies on catalysts identified as this compound for heterogeneous catalysis. Transient kinetic methods, such as temporal analysis of products (TAP) or steady-state isotopic transient kinetic analysis (SSITKA), are powerful techniques for elucidating reaction mechanisms by observing the time-dependent response of a catalytic system to changes in reaction conditions. These studies can provide valuable data on the surface residence times of intermediates, the concentration of active sites, and the rates of elementary reaction steps.

While the broader field of cobalt-based catalysis has seen the application of transient kinetic methods for reactions like Fischer-Tropsch synthesis, this has not been extended to cobalt borate systems for the reactions they are known to catalyze, such as oxidation reactions. researchgate.net The development of such studies for this compound would represent a significant step forward in understanding its catalytic behavior at a fundamental level.

In-situ Spectroscopic Characterization during Catalytic Cycles

In contrast to the lack of transient kinetic data, in-situ spectroscopic techniques have been employed to probe the nature of cobalt borate catalysts during catalytic reactions, particularly in the context of water oxidation. These studies, while not always explicitly identifying the catalyst as crystalline this compound, provide crucial insights into the behavior of amorphous cobalt borate (often denoted as Co-Bi) films generated electrochemically from aqueous solutions of Co²⁺ and borate electrolytes. researchgate.net

One key study utilized in-situ attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR) to monitor a Co-Bi catalyst during the oxygen evolution reaction (OER). researchgate.net This powerful technique allows for the direct observation of vibrational modes of molecules on the catalyst surface as the electrochemical potential is varied, providing a window into the reaction mechanism and the identification of intermediate species.

The in-situ ATR-FTIR investigation revealed several key findings:

Potential-Dependent Molecular Re-alignment: The spectra of water and borate species associated with the Co-Bi film showed changes in intensity and slope that were dependent on the applied potential. This was interpreted as a re-alignment of these molecules on the electrode surface under catalytic conditions. researchgate.net

Identification of a Superoxide (B77818) Intermediate: A new absorption band was observed at approximately 1027 cm⁻¹ in both thin and thick Co-Bi films under potentials that support water oxidation. This feature was assigned to a superoxide surface intermediate, proposed to be a Co(III)-OOH species. The presence of this intermediate is linked to a rapid water oxidation process. researchgate.net

These spectroscopic observations allow for the proposal of a more detailed reaction mechanism at the catalyst surface. The identification of the superoxide intermediate is particularly significant as it provides a tangible molecular species that is part of the catalytic cycle for oxygen evolution.

Table 1: In-situ ATR-FTIR Spectroscopic Data for Co-Bi Water Oxidation Catalyst researchgate.net
Observed FeatureWavenumber (cm⁻¹)AssignmentSignificance in Catalytic Cycle
New Absorption Band1027Superoxide Surface Intermediate (Co(III)-OOH)Key intermediate species in the fast water oxidation process.
Changes in Water and Borate BandsVariablePotential-dependent re-alignment of water and borate moleculesIndicates dynamic changes at the catalyst-electrolyte interface during catalysis.

The application of such in-situ spectroscopic techniques is vital for bridging the gap between the catalyst's structure and its function. By directly observing the catalyst under working conditions, researchers can move beyond "black box" descriptions of catalytic processes and develop a more nuanced, molecular-level understanding of how this compound and related materials facilitate chemical transformations.

Electrochemical Performance Investigations of Diboron Cobalt 2+ Tetraoxide Materials

Application as Electrode Materials in Energy Storage Devices

Diboron (B99234) cobalt(2+) tetraoxide has been investigated as a potential anode material for lithium-ion batteries. Research indicates that this cobalt borate (B1201080) compound engages in electrochemical reactions with lithium ions, enabling it to function as a negative electrode.

Synthesized through methods such as rheological phase treatment followed by ball-milling and calcination, Co₂B₂O₅ has demonstrated notable charge storage capacities. The initial performance of this material in a lithium-ion battery configuration shows a significant discharge capacity, suggesting a high degree of initial electrochemical activity. However, a portion of this capacity is irreversible, a common phenomenon in many anode materials during the first cycle due to the formation of a solid electrolyte interphase (SEI) layer. Despite this initial loss, the material maintains a substantial reversible capacity, indicating its potential for practical use in energy storage devices. The performance metrics from initial studies are summarized below.

Table 1: Electrochemical Performance of Diboron Cobalt(2+) Tetraoxide as a Lithium-Ion Battery Anode

Parameter Value
Initial Discharge Capacity 1048 mAh g⁻¹
Initial Charge Capacity 587 mAh g⁻¹

Analysis of Cyclic Voltammetry (CV) and Galvanic Charge-Discharge (GCD) Behavior

The electrochemical behavior of this compound has been primarily characterized through galvanostatic charge-discharge cycling. The GCD profiles provide insights into the voltage characteristics and capacity of the material.

During the initial discharge in a lithium-ion cell, the GCD curve for a Co₂B₂O₅ electrode exhibits two distinct plateaus at approximately 0.83 V and 0.75 V. These plateaus correspond to the electrochemical reactions occurring as lithium ions are inserted into the anode material. The initial discharge capacity has been recorded at 1048 mAh g⁻¹, with the subsequent charge capacity being 587 mAh g⁻¹. This difference highlights the irreversible capacity loss associated with the first cycle. After 10 cycles, the capacity was maintained at 355 mAh g⁻¹. While detailed cyclic voltammetry curves for Co₂B₂O₅ are not extensively available in the reviewed literature, the presence of distinct plateaus in the GCD data suggests that corresponding redox peaks would be observable in a CV analysis, signifying the key electrochemical processes.

Studies of Diffusion Processes and Charge Transfer Resistance

The observed capacity fading over subsequent cycles, from an initial reversible capacity of 587 mAh g⁻¹ to 355 mAh g⁻¹ after 10 cycles, suggests that kinetic limitations may play a role. It has been speculated that an increase in the charge-transfer resistance during cycling could be a possible reason for this capacity decay. An increase in Rct would impede the electrochemical reactions, leading to a decrease in the accessible capacity, particularly at higher charge-discharge rates. Detailed electrochemical impedance spectroscopy (EIS) studies would be necessary to quantify the charge transfer resistance and the solid-state diffusion of lithium ions within the Co₂B₂O₅ structure and to fully elucidate the mechanisms behind its capacity fade.

Future Research Directions and Theoretical Perspectives on Diboron Cobalt 2+ Tetraoxide

Advanced Computational Modeling for Novel CoB₂O₄ Compositions and Structures

Computational modeling has become an indispensable tool in materials science, allowing researchers to predict and understand the behavior of materials at an atomic level. princeton.edumdpi.com For Diboron (B99234) cobalt(2+) tetraoxide (CoB₂O₄), these techniques are crucial for exploring novel compositions and crystal structures that are not easily accessible through experimental methods alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to this effort. mdpi.com DFT calculations provide deep insights into the electronic structure, bonding, and energetic stability of different CoB₂O₄ phases. mdpi.comrsc.org This approach has already been successfully applied to understand the high-pressure synthesis of a monoclinic phase of cobalt borate (B1201080), HP-CoB₂O₄. znaturforsch.com In that study, researchers were able to elucidate the unique structural features, such as layers of BO₄ tetrahedra, and analyze the specific bond lengths within the crystal lattice. znaturforsch.com

Future computational work can expand on this by:

Simulating Extreme Conditions: Modeling the behavior of CoB₂O₄ under a wider range of high pressures and temperatures to predict new, potentially metastable, phases with unique electronic or magnetic properties.

Investigating Doping Effects: Systematically substituting cobalt or boron with other elements in silico to understand how doping affects the material's structural stability and functional properties.

Mapping Reaction Pathways: Using DFT to model the reaction mechanisms when CoB₂O₄ is used as a catalyst, for instance, in the oxygen evolution reaction (OER) or CO oxidation. scirp.orgnih.govrsc.org This can reveal rate-limiting steps and provide a theoretical basis for improving catalytic efficiency. nih.gov

A key example of the detailed structural information that can be obtained from these methods is the crystallographic data for high-pressure CoB₂O₄ (HP-CoB₂O₄), synthesized at 12 GPa and 1173 K. znaturforsch.com

ParameterValue for HP-CoB₂O₄
Empirical FormulaCoB₂O₄
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell a (Å)9.4633(2)
Unit Cell b (Å)5.5244(1)
Unit Cell c (Å)4.4691(1)
Unit Cell β (°)105.85(1)
Volume (ų)224.79(1)

Data sourced from Neumair et al. znaturforsch.com

Advanced modeling provides a powerful lens to discover and characterize novel CoB₂O₄ structures, guiding experimental synthesis toward materials with enhanced properties. mdpi.com

Integration with Machine Learning for Accelerated Materials Discovery and Characterization

The sheer complexity and vastness of the chemical space require faster and more efficient methods for materials discovery. Machine learning (ML) is emerging as a transformative tool, capable of accelerating the design and characterization process by learning from existing data to predict the properties of new materials. aps.org While direct ML applications for CoB₂O₄ are still nascent, the success in related cobalt-based systems demonstrates a clear and promising path forward.

The integration of ML in the study of CoB₂O₄ can be envisioned in several ways:

Development of Interatomic Potentials: ML can be used to develop highly accurate interatomic potentials, such as Spectral Neighbor Analysis Potentials (SNAP). arxiv.orgaps.org A q-SNAP potential trained on DFT data for the Co-B-O system would enable large-scale molecular dynamics simulations, allowing for the prediction of bulk properties like thermal expansion, nanoparticle stability, and melting points with near-DFT accuracy. arxiv.orgaps.org

High-Throughput Screening: ML models can rapidly screen vast databases of hypothetical crystal structures. aps.org By training a model on the calculated properties of known cobalt borates and other oxides, it could predict the stability and key properties (e.g., bandgap, magnetic moment) of thousands of new CoB₂O₄ compositions, identifying the most promising candidates for further DFT analysis and experimental synthesis. aps.org

Reverse Synthesis Strategy: As demonstrated in the study of cobalt-based oxide catalysts, ML algorithms can be used in a "reverse synthesis" approach. nih.gov An ML model, such as the AdaBoost model, can be trained on experimental data from the literature to predict the catalytic performance of a material. nih.gov Then, an optimization algorithm, like the Sparrow Search Algorithm (SSA), can use this model to determine the optimal synthesis parameters to achieve a target performance for a specific application, such as the degradation of pollutants. nih.gov

Machine Learning ApplicationExample in Related Cobalt SystemsPotential for CoB₂O₄ Research
Development of ML PotentialsA quadratic Spectral Neighbor Analysis Potential (q-SNAP) was created for ferromagnetic cobalt, enabling large-scale simulations of nanoparticles. arxiv.orgaps.orgEnabling large-scale molecular dynamics simulations to predict thermodynamic and mechanical properties.
High-Throughput ScreeningML models were used to screen over 350,000 hypothetical structures to discover new magnetic iron-cobalt silicide compounds. aps.orgAccelerating the discovery of new, stable phases of CoB₂O₄ with desirable electronic or magnetic properties.
Optimization of SynthesisThe AdaBoost model and Sparrow Search Algorithm (SSA) were used to create a reverse synthesis strategy for cobalt-oxide catalysts for antibiotic degradation. nih.govPredicting optimal synthesis conditions (e.g., temperature, precursors) to produce CoB₂O₄ with tailored catalytic or electrochemical properties.

By integrating machine learning, the traditional trial-and-error cycle of materials research can be significantly shortened, enabling a more rapid and intelligent exploration of the CoB₂O₄ materials landscape.

Rational Design of CoB₂O₄-based Materials for Tailored Functionalities in Emerging Technologies

Rational design is the deliberate, bottom-up creation of materials with specific, predetermined properties to meet the demands of a particular application. This approach leverages the fundamental understanding gained from computational modeling and the predictive power of machine learning to engineer materials at the atomic level. For CoB₂O₄, this opens the door to creating highly specialized materials for a range of emerging technologies, particularly in catalysis and energy storage. nih.govnih.gov

The principles of rational design can be applied to CoB₂O₄-based materials in the following areas:

Advanced Catalysis: Cobalt borates have shown promise as catalysts for the oxygen evolution reaction (OER) and for oxidizing pollutants like crystal violet dye and carbon monoxide. scirp.orgrsc.orgnih.gov Rational design, guided by computational insights, could focus on creating CoB₂O₄ nanostructures with a high density of active sites. nih.govresearchgate.net For example, one could design materials with specific crystal facets exposed or create core-shell nanowire arrays to maximize surface area and catalytic efficiency. rsc.org

Energy Storage Devices: Spinel-structured CoB₂O₄ has been investigated as an electrode material for energy storage. rsc.org The rational design of these materials for supercapacitors would involve creating unique hollow or porous structures to enhance ion accessibility and electron transport. nih.gov For applications in Li-O₂ batteries, where a sodium cobalt borate complex has been shown to be an effective catalyst, design efforts could focus on tuning the tetrahedral coordination of the cobalt ions to lower the charge overpotential and improve cycling stability. nih.gov

Emerging TechnologyTarget FunctionalityRational Design Strategy for CoB₂O₄
Electrocatalysis (e.g., OER)High catalytic activity and stability. rsc.orgEngineering nanowire arrays or exposing specific crystal facets to maximize active sites. rsc.org
Environmental RemediationEfficient degradation of organic pollutants. nih.govSynthesizing nanostructures with high surface area and optimized synergistic effects between cobalt oxide and cobalt borate phases. nih.gov
SupercapacitorsHigh specific capacitance and long-term stability. nih.govrsc.orgCreating porous or hollow sphere morphologies to improve ion diffusion and structural integrity during cycling. nih.gov
Li-O₂ BatteriesLow charge overpotential and high round-trip efficiency. nih.govTuning the local coordination environment of Co²⁺ ions to promote the formation of desired discharge products like LiO₂. nih.gov

The convergence of advanced modeling, machine learning, and innovative synthesis techniques provides a powerful framework for the rational design of CoB₂O₄-based materials. This synergy will undoubtedly accelerate the development of next-generation materials tailored for high-performance applications.

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